5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a hydroxy group at the second position and an ethylthio group at the fourth position of the phenyl ring attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-ethylthiophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 2-hydroxyisonicotinic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxy and ethylthio groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethylthiophenyl-2-hydroxybenzoic acid: Similar structure but with a benzoic acid core.
4-Methylthiophenyl-2-hydroxyisonicotinic acid: Similar structure with a methylthio group instead of an ethylthio group.
5-(4-Ethylphenyl)-2-hydroxyisonicotinic acid: Similar structure without the thio group.
Uniqueness
5-(4-Ethylthiophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both the hydroxy and ethylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-10-5-3-9(4-6-10)12-8-15-13(16)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVPQIMSKVBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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